H-Ala-Tyr-OEt HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Tyr-OEt HCl typically involves the coupling of alanine and tyrosine derivatives. One common method is the use of L-amino acid ligase enzymes, which can efficiently catalyze the formation of dipeptides. For instance, the L-amino acid ligase from Bacillus subtilis has been used in combination with polyphosphate kinase to regenerate ATP, resulting in the production of H-Ala-Tyr-OEt in high yields .
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis. This process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The use of tert-butoxycarbonyl (Boc) protecting groups is common in these procedures to ensure selective reactions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Tyr-OEt HCl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
H-Ala-Tyr-OEt HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of H-Ala-Tyr-OEt HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the alanine residue provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
H-Ala-Tyr-OEt HCl can be compared with other dipeptides, such as:
H-Ala-Gly-OEt HCl: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical and biological properties.
H-Ala-Phe-OEt HCl: Contains phenylalanine instead of tyrosine, which affects its hydrophobicity and interaction with molecular targets.
H-Ala-Leu-OEt HCl: Features leucine, leading to differences in solubility and reactivity.
This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGEJGARIVDP-CSDGMEMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.